2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile
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Description
The compound “2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile” is a chemical compound with the molecular formula C15H12N4O . It is a derivative of chromene, a class of chemical compounds with a fused benzene and pyran ring .
Synthesis Analysis
The synthesis of this compound can be achieved through a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . This reaction is catalyst-free and takes place in water at ambient temperature .Chemical Reactions Analysis
The compound is synthesized through a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . The reaction is catalyst-free and takes place in water at ambient temperature .Scientific Research Applications
Reactivity Under Microwave Irradiation
A study explored the reactivity of 2-amino-2H-benzopyran-3-carbonitrile derivatives under microwave irradiation to create new classes of compounds with potential bioactive properties. These derivatives were evaluated for in vitro cancer assays and Serine/Threonine protein kinase inhibition assays, showing activity against several tumor cell lines and protein kinases, indicating their potential in cancer research and therapy (Bazureau et al., 2017).
Solventless Synthesis of Chromeno Pyridinone Derivatives
Another research presented an easy, solventless synthesis method for mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives. This method provides a simple, mild, and environmentally friendly pathway for creating these derivatives, which could have implications for developing new pharmaceuticals or materials (Kibou et al., 2016).
Innovative Protocol for Synthesis
A study introduced a novel protocol for synthesizing 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and 9,10-dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles, highlighting a transition metal-free route for creating asymmetrical 1,3-teraryls. These compounds' synthesis could open new avenues for the development of therapeutic agents or research tools (Patil & Mahulikar, 2013).
Antimicrobial Activity
Research on the antimicrobial effects of newly designed 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against various pathogenic microbial strains has shown promising results. This study indicates the potential of these derivatives as candidates for new antibacterial drugs, particularly due to their strong effects against certain bacterial strains (Moshafi et al., 2016).
Anti-Cancer and Pharmacological Activities
A study on the anti-cancerous properties of synthesized substituted chromene compounds demonstrated their potential analgesic, anticonvulsant, and anti-inflammatory activities. This suggests that these compounds could be explored further for their pharmacological benefits, particularly in developing new treatments for cancer and related conditions (Abdelwahab & Fekry, 2022).
Properties
IUPAC Name |
2-amino-4-pyridin-4-yl-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-11-16-18(12-5-7-22-8-6-12)15-9-13-3-1-2-4-14(13)10-17(15)23-19(16)21/h1-10,18H,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRJKRYOOAARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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